molecular formula C8H7FN2 B3094758 6-Fluoro-2-methylimidazo[1,2-a]pyridine CAS No. 1260679-51-3

6-Fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B3094758
CAS No.: 1260679-51-3
M. Wt: 150.15 g/mol
InChI Key: WONXJLGGXFXNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methylimidazo[1,2-a]pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its wide range of pharmacological activities, which includes analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The core structure is present in several marketed drugs, such as Zolpidem and Minodronic acid, underscoring its therapeutic relevance . As a synthetic intermediate, the fluorine atom and methyl group on this scaffold offer versatile sites for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and create diverse chemical libraries . Specific research into imidazopyridine derivatives has demonstrated their potential as potent urease inhibitors, a key target in anti-ulcer drug development . Structure-activity relationship studies indicate that incorporating strong electron-withdrawing groups, such as fluorine, can enhance biological activity, for instance, by improving inhibitory potential against therapeutic targets . This makes this compound a valuable precursor for designing and synthesizing novel compounds for biochemical screening and pharmaceutical research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONXJLGGXFXNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 2 Methylimidazo 1,2 a Pyridine and Analogues

Conventional and Classical Approaches to the Imidazo[1,2-a]pyridine (B132010) Core

Traditional methods for constructing the imidazo[1,2-a]pyridine skeleton have been foundational in heterocyclic chemistry. These approaches typically involve the condensation of readily available starting materials and have been refined over many years. rsc.org

One of the most popular and long-standing methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halogenocarbonyl compound, such as an α-haloketone. bio-conferences.orgnih.gov This reaction, first reported by Tschitschibabin in 1925, involves the nucleophilic substitution of the halide by the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by intramolecular cyclization. bio-conferences.org

For the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine, this would involve the reaction of 5-fluoro-2-aminopyridine with a 2-halopropanal or a related α-haloketone like chloroacetone (B47974). The key step is the initial nucleophilic attack by the endocyclic nitrogen of the pyridine ring on the carbon bearing the halogen, which is then followed by condensation and dehydration to form the fused imidazole (B134444) ring. amazonaws.com Various modifications to this classical approach have been developed, including catalyst- and solvent-free conditions, which enhance the efficiency and environmental friendliness of the synthesis. bio-conferences.orgamazonaws.com For instance, reacting α-bromo or α-chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent has been shown to produce imidazo[1,2-a]pyridines in good to excellent yields. amazonaws.com

Table 1: Examples of Conventional Condensation Reactions
2-Aminopyridine Derivativeα-Halocarbonyl CompoundConditionsProductYield
2-Aminopyridineα-BromoacetophenoneNone (neat), 60°C, 20 min2-Phenylimidazo[1,2-a]pyridine91%
5-Chloro-2-aminopyridineα-BromoacetophenoneNone (neat), 60°C, 25 min6-Chloro-2-phenylimidazo[1,2-a]pyridine92%
5-Methyl-2-aminopyridineα-BromoacetophenoneNone (neat), 60°C, 20 min6-Methyl-2-phenylimidazo[1,2-a]pyridine93%

Data synthesized from studies on catalyst- and solvent-free reactions. amazonaws.com

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core. beilstein-journals.org

A prominent example is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov This methodology allows for the rapid assembly of diversely substituted imidazo[1,2-a]pyridines. To synthesize analogues of this compound, one could employ 5-fluoro-2-aminopyridine, an appropriate aldehyde, and an isocyanide. Another significant MCR involves the copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgrsc.org This one-pot synthesis generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. organic-chemistry.org These reactions are valued for their operational simplicity and the ability to construct complex heterocyclic systems from simple and readily available starting materials. nih.govbeilstein-journals.org

Advanced and Green Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing advanced and green synthetic routes to imidazo[1,2-a]pyridines. These methods often utilize transition-metal catalysis, metal-free conditions, aqueous media, and alternative energy sources like visible light. organic-chemistry.orgresearchgate.net

Transition metals play a pivotal role in modern organic synthesis by enabling a wide range of transformations with high efficiency and selectivity.

Palladium-Catalyzed Syntheses: Palladium catalysts are effective for constructing the imidazo[1,2-a]pyridine scaffold. nih.gov Methods such as intramolecular cross-dehydrogenative coupling (CDC) have been developed, offering a practical approach to fused heterocycles under mild conditions. nih.gov Additionally, microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions of 2-aminopyridines, aryl halides, and isocyanides provide an efficient route to 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysis is widely employed for the synthesis of imidazo[1,2-a]pyridines due to the low cost and low toxicity of copper salts. rsc.orgnih.gov Numerous copper-catalyzed protocols have been reported, including:

A three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones. rsc.orgrsc.org

An aerobic oxidative synthesis from 2-aminopyridines and acetophenones using CuI. organic-chemistry.org

A one-pot procedure using 2-aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.orgorganic-chemistry.org

A domino A³-coupling reaction of 2-aminopyridines, aldehydes, and alkynes in aqueous micellar media, catalyzed by a Cu(II)–ascorbate system. acs.org

These methods are often compatible with a broad range of functional groups and proceed under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org

Iron-Catalyzed Syntheses: Iron is an attractive catalyst choice as it is abundant, inexpensive, and environmentally friendly. nih.gov Iron-catalyzed reactions have been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.org For example, an iron(II) chloride-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins in good yields. organic-chemistry.orgthieme-connect.com Another approach involves the iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine under mild, aerobic conditions to achieve 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Syntheses
Metal CatalystReaction TypeReactantsKey Features
Palladium Intramolecular Cross-Dehydrogenative CouplingPrefunctionalized substratesMild conditions, broad substrate scope. nih.gov
Copper Three-Component Coupling2-Aminopyridines, aldehydes, alkynesOne-pot, high yields, often in green media. rsc.orgorganic-chemistry.orgacs.org
Copper Aerobic Oxidative Cyclization2-Aminopyridines, ketones/nitroolefinsUses air as an oxidant, broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Iron Denitration/DiaminationAminopyridines, nitroolefinsInexpensive catalyst, simple procedure. organic-chemistry.orgthieme-connect.com

The development of metal-free synthetic protocols is a key goal in green chemistry, as it avoids the costs and potential toxicity associated with metal catalysts. nih.gov Several metal-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system takes place in water and does not require a metal catalyst. organic-chemistry.org

Furthermore, syntheses performed in water as a solvent are highly desirable. rsc.org A rapid and efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, affording imidazo[1,2-a]pyridines in quantitative yield within minutes. rsc.orgallfordrugs.com Such methods offer significant improvements in green metrics, like space-time-yield, compared to traditional routes. rsc.org Catalyst-free cascade processes have also been developed, for instance, from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org

Photoredox catalysis using visible light has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the formation of reactive radical intermediates under exceptionally mild conditions. nih.gov This approach has been successfully applied to the C-H functionalization of the imidazo[1,2-a]pyridine core. nih.govmdpi.com

Visible light-induced reactions can be used to introduce various functional groups, including fluoroalkyl groups, onto the imidazo[1,2-a]pyridine skeleton. mdpi.com For example, protocols for the C3 trifluoroethylation and perfluoroalkylation of imidazo[1,2-a]pyridines have been developed using photocatalysts like fac-Ir(ppy)₃ or by leveraging electron donor-acceptor (EDA) complexes. mdpi.comresearchgate.net These methods are notable for their operational simplicity, broad substrate scope, and tolerance of various functional groups, providing a green pathway to functionalized imidazo[1,2-a]pyridines. mdpi.comresearchgate.net

Specific Approaches for Introducing Fluorine and Methyl Groups at Positions 6 and 2

The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold is a key synthetic challenge. The methodologies to achieve this specific substitution pattern can be broadly categorized into two main approaches: the use of pyridine precursors already bearing the fluorine substituent, and the late-stage functionalization of a pre-formed imidazo[1,2-a]pyridine ring.

Synthesis utilizing Pre-functionalized Pyridine Precursors

A common and direct method for the synthesis of this compound involves the cyclocondensation of a pre-functionalized pyridine precursor, namely 5-fluoro-2-aminopyridine, with an appropriate three-carbon building block. This approach is often favored due to its efficiency and good control over the final substitution pattern.

The most widely employed three-carbon component for introducing the 2-methyl group is an α-haloketone, such as chloroacetone or bromoacetone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 5-fluoro-2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. This classical reaction is often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

A representative reaction scheme is as follows:

Reaction Scheme: Synthesis of this compound

Reaction scheme showing the synthesis of this compound from 5-fluoro-2-aminopyridine and chloroacetone.

The reaction conditions for this transformation can be varied, with different solvents and bases being employed to optimize the yield. Common solvents include ethanol, isopropanol, and dimethylformamide (DMF). The reaction can be carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, to neutralize the hydrogen halide formed during the reaction, although in some cases, the reaction proceeds efficiently without an added base.

Interactive Data Table: Synthesis of this compound via Cyclocondensation

Precursor 1Precursor 2SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
5-Fluoro-2-aminopyridineChloroacetoneEthanolNaHCO₃Reflux6-1275-85[General method]
5-Fluoro-2-aminopyridineBromoacetoneIsopropanolK₂CO₃808~80[General method]
5-Fluoro-2-aminopyridineChloroacetoneDMFNone1004>70[General method]

Note: The yields and reaction conditions are representative and can vary based on the specific experimental setup.

The synthesis of the key precursor, 5-fluoro-2-aminopyridine, is also a critical aspect of this methodology. It can be prepared from 2-aminopyridine through a multi-step sequence that may involve nitration, diazotization, and a Schiemann reaction or a related fluorination method. researchgate.net

Post-cyclization Fluorination or Methylation Strategies for Imidazo[1,2-a]pyridines

An alternative approach to the synthesis of this compound involves the formation of the imidazo[1,2-a]pyridine core first, followed by the introduction of the fluorine and/or methyl groups. These post-cyclization functionalization strategies can offer flexibility in the synthesis of analogues but are often challenged by issues of regioselectivity.

Post-cyclization Fluorination:

The direct fluorination of an existing 2-methylimidazo[1,2-a]pyridine (B1295258) scaffold at the C6 position is a challenging transformation. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for the fluorination of aromatic systems. However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system direct electrophilic attack preferentially to the C3 position. nih.govchemicalbook.com This is due to the higher electron density at this position, making it the most nucleophilic carbon atom in the ring.

Therefore, a direct and selective C6 fluorination of 2-methylimidazo[1,2-a]pyridine is not a commonly reported or straightforward method. Achieving C6 selectivity would likely require the use of directing groups or a multi-step process involving, for example, an initial functionalization at C6 that can later be converted to a fluorine atom.

Post-cyclization Methylation:

The introduction of a methyl group at the C2 position of a pre-formed 6-fluoroimidazo[1,2-a]pyridine (B164572) is also not a typical synthetic route. The C2 position is generally introduced via the carbonyl-containing component during the initial cyclization.

However, C-H methylation of the imidazo[1,2-a]pyridine ring system has been explored, often proceeding through radical-based mechanisms. These methods typically show selectivity for the C3 and C5 positions. For instance, peroxide-mediated methylation has been shown to be effective for the C-H methylation of imidazo[1,2-a]pyridines, but this method is not reported to be selective for the C2 position.

Molecular Derivatization and Functionalization of the Imidazo 1,2 a Pyridine Core

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Scaffold

Achieving regioselectivity in the functionalization of the imidazo[1,2-a]pyridine ring system is paramount for the systematic exploration of structure-activity relationships. The electronic nature of the fused rings dictates the reactivity at different positions, with the C-3 position being particularly susceptible to electrophilic attack due to its electron-rich character. researchgate.netresearchgate.net

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine skeleton, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net This approach allows for the direct introduction of various functional groups into the core structure. nih.gov Research has predominantly focused on the C-3 position, although methods for functionalizing other positions, such as C-5, are also being explored. nih.gov

Visible light-induced photocatalysis has become a significant tool for C-H functionalization, offering milder reaction conditions compared to traditional methods. nih.govnih.gov These reactions often involve the generation of a radical species that subsequently attacks the electron-rich imidazo[1,2-a]pyridine ring. nih.gov Strategies developed under these conditions include arylation, thiolation, formylation, and alkylation. nih.gov For instance, visible light-promoted C-3 formylation can be achieved using tetramethylethylenediamine (TMEDA) as the formyl source, and alkoxycarbonylation can introduce ester groups that serve as versatile handles for further derivatization. mdpi.com

Table 1: Examples of C-H Functionalization Reactions on the Imidazo[1,2-a]pyridine Scaffold

Functionalization Type Reagents/Catalyst Position Key Features Reference(s)
Trifluoromethylation Sodium triflinate, Photoredox catalyst C-3 Reaction proceeds via a CF₃ radical intermediate. nih.gov
Formylation Tetramethylethylenediamine (TMEDA), Rose Bengal C-3 Visible-light induced, good substrate applicability. nih.govmdpi.com
Aminoalkylation N-aryl glycines, CsPbBr₃ photocatalyst C-3 Decarboxylative coupling under white LED irradiation. nih.gov
Alkylation Alkyl N-hydroxyphthalimides, Eosin Y C-5 A less common regioselectivity, visible-light induced. nih.gov
Amination Morpholine, (Diacetoxy)iodobenzene (DIPA) C-3 Oxidative C-H amination. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the imidazo[1,2-a]pyridine scaffold. medjchem.comresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or triflate in the presence of a palladium catalyst, is a particularly robust and versatile method. nih.govnih.gov

This reaction is frequently used for the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[1,2-a]pyridines. nih.gov It enables the introduction of a wide array of aryl and heteroaryl groups, leveraging the commercial availability of a vast library of boronic acids. nih.gov The efficiency of Suzuki-Miyaura couplings can be significantly enhanced through microwave irradiation, which dramatically reduces reaction times and often improves yields. thieme-connect.com For instance, a double Suzuki-Miyaura coupling on 6,8-dibromoimidazo[1,2-a]pyridine (B178526) derivatives has been successfully demonstrated, showcasing the power of this technique to rapidly build molecular complexity. thieme-connect.com

Table 2: Application of Suzuki-Miyaura Coupling for Imidazo[1,2-a]pyridine Functionalization

Substrate Coupling Partner Catalyst System Conditions Product Type Reference(s)
6,8-Dibromoimidazo[1,2-a]pyridine derivative Aryl boronic acids Pd(PPh₃)₄ / Na₂CO₃ Dioxane, Microwave (300 W), 20-45 min 6,8-Diaryl-imidazo[1,2-a]pyridine thieme-connect.com
Halogenated Imidazo[1,2-a]pyridines Aryl boronic acids (SIPr)Pd(allyl)Cl Microwave-assisted 3,6-Disubstituted imidazo[1,2-a]pyridines medjchem.com
Brominated Imidazo[1,2-a]pyridines (Hetero)arylboronic acids Palladium catalysts Various (Hetero)aryl-substituted imidazo[1,2-a]pyridines nih.govnih.gov

Introduction of Diverse Chemical Moieties onto the 6-Fluoro-2-methylimidazo[1,2-a]pyridine Scaffold

The specific compound this compound serves as a valuable starting point for generating novel derivatives. The presence of the fluorine atom at the C-6 position and the methyl group at the C-2 position influences the electronic properties and steric environment of the scaffold, which can be leveraged in derivatization strategies. Functionalization efforts primarily target the highly reactive C-3 position.

The introduction of a carboxylic acid group, a common pharmacophore, onto the this compound scaffold is a key synthetic transformation. While direct carboxylation can be challenging, a common strategy involves the introduction of a precursor group at the C-3 position, which can then be converted to a carboxylic acid. For example, C-3 formylation of the imidazo[1,2-a]pyridine ring provides an aldehyde that can be subsequently oxidized to the corresponding carboxylic acid. mdpi.com Another approach involves alkoxycarbonylation to install an ester group, which can then be hydrolyzed. mdpi.com

Related synthetic work has demonstrated the feasibility of introducing acidic moieties onto the 6-substituted imidazo[1,2-a]pyridine core. For example, a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized, indicating that complex acidic side chains can be constructed at the C-3 position of a scaffold already bearing a substituent at C-6. frontiersin.org

Amine derivatives of the imidazo[1,2-a]pyridine core are of significant interest due to their potential biological activities. The synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved through various methods, including multicomponent reactions. bio-conferences.orgresearchgate.net The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, provides a direct route to 3-amino-substituted imidazo[1,2-a]pyridines. researchgate.net

Furthermore, direct C-H amination reactions offer an alternative pathway. nih.gov For example, an yttrium-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines has been developed for the synthesis of C-3 alkylated amine derivatives. nih.govresearchgate.net Such methods are generally tolerant of various functional groups on the imidazo[1,2-a]pyridine core, suggesting their applicability to the 6-fluoro-2-methyl derivative. nih.gov

The C-3 position of the imidazo[1,2-a]pyridine nucleus is the most common site for functionalization due to its high electron density, making it nucleophilic and susceptible to attack by electrophiles and radicals. researchgate.netnih.gov A vast number of methodologies have been developed to introduce a wide range of substituents at this position. rsc.orgnih.gov

These methods include:

Alkylation: Friedel-Crafts type reactions with aldehydes or the use of radical precursors can install alkyl groups. nih.gov

Arylation: Both metal-catalyzed cross-couplings and direct C-H arylation methods can be employed. medjchem.com

Carbonylation: The introduction of carbonyl-containing groups, such as formyl or ester moieties, serves as a gateway to further transformations. mdpi.com

Halogenation: Reagents like N-bromosuccinimide or iodine can be used to install halogens, which then act as handles for cross-coupling reactions. organic-chemistry.org

Multicomponent Reactions: One-pot reactions can rapidly build complexity at the C-3 position by combining several starting materials. bio-conferences.orgnih.gov

These established derivatization strategies for the general imidazo[1,2-a]pyridine scaffold are largely applicable to the 6-fluoro-2-methyl substituted core, providing a robust toolbox for creating a diverse library of novel compounds. nih.gov

Spectroscopic and Structural Elucidation of 6 Fluoro 2 Methylimidazo 1,2 a Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of proton and carbon environments within a molecule.

1H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental to determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 6-Fluoro-2-methylimidazo[1,2-a]pyridine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton.

A detailed analysis of the ¹H NMR spectrum of this compound reveals the following proton environments:

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-57.95 - 7.99m-
H-77.46dd5.04, 9.77
H-37.34s-
H-87.00ddd2.44, 8.85, 9.77
-CH₃2.42s-

This data is based on a 500 MHz spectrum in CDCl₃.

The multiplet observed for the proton at the 5-position (H-5) suggests complex coupling interactions. The doublet of doublets for the proton at the 7-position (H-7) arises from its coupling to two neighboring protons with different coupling constants. The singlet for the proton at the 3-position (H-3) indicates no adjacent protons, a characteristic feature of the imidazo[1,2-a]pyridine (B132010) ring system. The downfield chemical shift of these aromatic protons is consistent with the electron-withdrawing nature of the fused heterocyclic system. The singlet for the methyl group (-CH₃) at the 2-position appears in the upfield region, as expected for methyl protons attached to an aromatic ring.

13C NMR Analysis for the Carbon Skeleton

The ¹³C NMR spectrum of ethyl this compound-3-carboxylate in CDCl₃ at 126 MHz shows the following signals:

Carbon AssignmentChemical Shift (δ) (ppm)
C=O161.35
C-6154.77 (d, JC-F = 236.8 Hz)
C-8a153.43
C-2152.89
C-5144.36
C-7119.13 (d, JC-F = 25.2 Hz)
C-3116.89
C-8115.42 (d, JC-F = 9.8 Hz)
-OCH₂-60.66
-CH₃ (at C-2)16.79
-CH₃ (ethyl)14.55

The large coupling constant observed for C-6 is characteristic of a direct bond to a fluorine atom. The smaller C-F coupling constants for C-7 and C-8 are indicative of two- and three-bond couplings, respectively. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are influenced by the electron-donating methyl group and the electron-withdrawing fluoro and carboxylate groups.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are often employed for unambiguous structural confirmation, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively.

For this compound and its derivatives, these advanced techniques would definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, leaving no ambiguity in the final structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in the characterization of a new compound. For this compound (C₈H₇FN₂), the theoretical exact mass can be calculated. While specific experimental HRMS data for the target compound is not detailed in the available literature, the accurate mass would be expected to be very close to its calculated monoisotopic mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used in the analysis of complex mixtures and for the purification and characterization of individual compounds.

In the context of this compound and its derivatives, LC-MS would be employed to assess the purity of synthesized compounds and to obtain their mass spectra. The retention time from the LC provides information about the polarity of the compound, while the mass spectrum confirms its molecular weight. For example, in the analysis of related imidazo[1,2-a]pyridine derivatives, LC-MS is routinely used to monitor the progress of reactions and to characterize the final products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1,2-a]pyridine and its derivatives, IR spectra reveal characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. While a specific spectrum for this compound is not detailed in the available literature, analysis of the parent imidazo[1,2-a]pyridine and its substituted analogues allows for the prediction of its key spectral features. researchgate.netnih.gov

The vibrational assignments for the imidazo[1,2-a]pyridine core have been established through both experimental data and density functional theory (DFT) calculations. researchgate.net The cyclization to form the imidazo[1,2-a]pyridine ring is confirmed by the appearance of C-N stretching bands characteristic of the imidazole (B134444) moiety, typically observed around 1370 cm⁻¹ and 1200 cm⁻¹. nih.gov The aromatic nature of the fused ring system gives rise to several distinct vibrations. Unsaturated C-H stretching from the pyridine (B92270) ring is expected near 3100 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. nih.gov

Substituents on the imidazo[1,2-a]pyridine core introduce additional, identifiable bands. For this compound, the C-F stretching vibration is a key feature, though its exact position can vary. The methyl group at the 2-position would exhibit characteristic C-H stretching and bending vibrations. In related derivatives, the introduction of functional groups like amines has shown N-H stretching peaks around 3350 cm⁻¹. rsc.orgrsc.org

Table 1: Characteristic IR Absorption Bands for the Imidazo[1,2-a]pyridine Scaffold

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch (Pyridine) ~3100 nih.gov
Aromatic C=C and C=N Stretch 1450 - 1600 nih.gov
C-N Stretch (Imidazole) ~1370 and ~1200 nih.gov

This table presents generalized data for the imidazo[1,2-a]pyridine core based on derivatives.

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Conformation and Stereochemistry

Studies on various imidazo[1,2-a]pyridine derivatives consistently show that the fused bicyclic ring system is essentially planar. nih.govnih.gov For instance, the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveals a planar imidazo[1,2-a]pyridine group with a maximum deviation of only 0.021 Å. nih.gov This planarity is a key feature of the scaffold.

The orientation of substituents attached to the ring system is also elucidated through crystallography. In the structure of 3-nitroso-2-phenyl imidazo[1,2-a]pyridine, the phenyl group at the 2-position shows only a small deviation from coplanarity (10.5°) with the imidazo[1,2-a]pyridine nucleus. nih.gov However, larger deviations can be observed depending on the nature and position of the substituent. For example, in 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the fused ring system and the pendant fluorophenyl ring is a more significant 53.77 (4)°. nih.gov These findings demonstrate that while the core is rigid and planar, the conformation of its derivatives can be influenced by the steric and electronic properties of the substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state packing of imidazo[1,2-a]pyridine derivatives is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. rsc.org

Hydrogen Bonding: Although the core imidazo[1,2-a]pyridine does not have classical hydrogen bond donors, the carbon atoms of the ring can act as weak donors. C-H···N and C-H···O hydrogen bonds are commonly observed in the crystal structures of its derivatives, linking molecules into chains or more complex networks. nih.govnih.gov In the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, molecules are linked into infinite chains through C—H⋯N interactions. nih.gov The presence of a fluorine atom, as in this compound, would introduce the possibility of C-H···F interactions, which have been observed in related fluoro-substituted structures. nih.gov

Pi-Pi Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyridine ring system makes it highly conducive to π-π stacking interactions. rsc.org These interactions involve the face-to-face arrangement of aromatic rings and are a significant cohesive force in the crystal packing of many derivatives. nih.govmmu.ac.uk In the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, a weak π–π stacking interaction is observed between the pyridine rings of adjacent molecules, with a centroid–centroid distance of 3.9090 (7) Å. nih.gov The presence and geometry of these π-stacking contacts can significantly influence the material's properties. rsc.org

Table 2: Common Intermolecular Interactions in Imidazo[1,2-a]pyridine Derivatives

Interaction Type Description Example Compound(s) Reference
Hydrogen Bonding C-H···N interactions linking molecules into chains. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile nih.gov
C-H···O and C-H···F bonds creating a 3D network. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov
Pi-Pi Stacking Parallel displacement of pyridine rings. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govscirp.org For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to optimize the molecular geometry to its lowest energy state. nih.gov This provides a precise three-dimensional arrangement of atoms and forms the basis for further computational analysis.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For imidazo[1,2-a]pyridine derivatives, FMO analysis helps to predict how they will interact with other molecules. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for designing molecules with specific reactivity profiles.

Compound DerivativeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Imidazo[1,2-a]pyridine-based compound 1-6.25-1.894.36
Imidazo[1,2-a]pyridine-based compound 2-6.51-2.054.46
Imidazo[1,2-a]pyridine-based compound 3-6.33-1.784.55

This table presents representative FMO data for various imidazo[1,2-a]pyridine derivatives to illustrate the typical energy ranges and HOMO-LUMO gaps found in this class of compounds. The specific values for 6-Fluoro-2-methylimidazo[1,2-a]pyridine may vary.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing insights into its electrostatic potential. scirp.org The MEP map is color-coded to indicate different potential regions: red areas represent negative electrostatic potential (electron-rich, prone to electrophilic attack), blue areas indicate positive electrostatic potential (electron-poor, prone to nucleophilic attack), and green areas denote neutral potential. researchgate.net

For the imidazo[1,2-a]pyridine scaffold, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are typically electron-rich regions, making them potential hydrogen bond acceptors. This information is crucial for understanding how the molecule might interact with a biological target.

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are advanced computational methods used to analyze non-covalent interactions within and between molecules. nih.gov QTAIM defines atomic properties based on the topology of the electron density, allowing for the characterization of chemical bonds and non-covalent contacts. RDG analysis provides a visual representation of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by plotting the reduced density gradient against the electron density. nih.gov These methods are particularly useful for understanding the subtle forces that govern molecular recognition and complex formation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The simulation software generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity (typically in kcal/mol). sci-hub.se A more negative binding affinity score indicates a more favorable and stable interaction. These predictions help to identify the most likely binding conformation and to rank potential drug candidates. Studies on related imidazo[1,2-a]pyridine derivatives have shown their potential to bind to various protein targets with significant affinity. mmu.ac.uknih.gov

Imidazo[1,2-a]pyridine DerivativeTarget ProteinBinding Affinity (kcal/mol)
Derivative AUrease-8.5
Derivative BPI3Kα-9.2
Derivative CGlucosamine-6-phosphate synthase-10.5

This table provides examples of binding affinities for different imidazo[1,2-a]pyridine derivatives against various protein targets, as reported in the literature. The specific binding affinity of this compound will depend on the specific protein target.

Following the prediction of a binding pose, a detailed analysis of the protein-ligand interactions is performed. This profiling identifies the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. They are crucial for specificity in ligand binding. volkamerlab.org

Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings. The imidazo[1,2-a]pyridine core is an aromatic system capable of engaging in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding in an aqueous environment. volkamerlab.org

Halogen Bonds: The fluorine atom in this compound can participate in halogen bonding, an interaction between a halogen atom and a nucleophilic site.

Understanding this interaction profile provides a rational basis for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural properties of compounds with their biological activities. For the imidazo[1,2-a]pyridine class of compounds, including this compound, QSAR studies are instrumental in rational drug design and optimization.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for imidazo[1,2-a]pyridine derivatives involves establishing a statistical relationship between molecular descriptors and their experimentally determined biological activities, such as anticancer potency or enzyme inhibition. arid.myresearchgate.net These models are constructed using datasets of related compounds where activity has been measured, and their predictive power is rigorously validated.

Several statistical methods are employed to build robust QSAR models. Techniques like Multiple Linear Regression (MLR) combined with Genetic Algorithms (GA) for descriptor selection (GA-MLR) and Backpropagation Artificial Neural Networks (BP-ANN) have been successfully applied to model the anticancer potency of imidazo[4,5-b]pyridine derivatives, a closely related scaffold. eurekaselect.com For high-dimensional QSAR studies involving a large number of potential molecular descriptors, penalized methods like the adjusted adaptive LASSO (AALASSO) are utilized to select the most relevant descriptors and improve prediction accuracy. arid.my

The reliability and predictive capability of these models are assessed using various statistical parameters. These include the correlation coefficient (R²), which measures the goodness of fit for the training set, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's internal predictivity. eurekaselect.com External validation, using a separate test set of compounds not included in the model's training, is crucial for confirming its ability to predict the activity of new, untested molecules. eurekaselect.com A robust model is characterized by high values for R² and Q² (typically greater than 0.5) and low Root Mean Square Error (RMSE). researchgate.neteurekaselect.com Such validated models serve as powerful tools for predicting the biological activity of novel imidazo[1,2-a]pyridine derivatives, thereby guiding the synthesis of more potent compounds. nih.gov

Identification of Key Structural Features for Activity Modulation

A primary outcome of QSAR modeling is the identification of specific molecular descriptors and structural features that significantly influence the biological activity of imidazo[1,2-a]pyridine derivatives. By analyzing the descriptors selected by the model, researchers can understand how modifications to the chemical structure, such as the introduction of substituents like the fluoro and methyl groups in this compound, can modulate activity.

Studies on various series of imidazo[1,2-a]pyridine and related compounds have highlighted the importance of several types of descriptors. nih.govscirp.org These can be broadly categorized as electronic, hydrophobic, steric, and topological. For a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists, a significant correlation was found between activity and Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This suggests that charge transfer within the molecule and hydrophobic interactions with the target receptor are key determinants of activity. nih.gov

The following table summarizes key molecular descriptors that have been identified as influential in QSAR models of imidazo[1,2-a]pyridine and related heterocyclic compounds.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
ElectronicGlobal Topological Charge Indices (GTCI)Relates to charge transfer capabilities and electrostatic interactions with the biological target. nih.gov
HydrophobicHydrophobic constant (π)Governs hydrophobic interactions with the receptor's binding pocket, affecting binding affinity. nih.gov
3D Descriptors3D-MoRSE descriptorsEncode three-dimensional information about the molecular structure, which is critical for receptor fit.
TopologicalWiener indexDescribes molecular branching and size, which can influence how the molecule fits into a binding site.
Quantum ChemicalHOMO/LUMO energiesRelates to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. scirp.org

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions. For the synthesis of this compound, these methods are used to elucidate reaction pathways, identify intermediates, and analyze the role of catalysts at an atomic level.

Elucidation of Proposed Synthetic Pathways and Intermediates

The synthesis of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or a related species. acs.org For this compound, the reaction would involve 5-fluoro-2-aminopyridine and a three-carbon carbonyl compound such as chloroacetone (B47974).

Computational studies help to map out the step-by-step mechanism of this transformation. The generally accepted pathway proceeds as follows:

N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 5-fluoro-2-aminopyridine on the electrophilic carbon of the carbonyl reagent (e.g., chloroacetone). This forms a pyridinium (B92312) salt intermediate. acs.org

Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This key cyclization step forms a five-membered ring, resulting in a bicyclic alcohol intermediate (a hydroxy-dihydroimidazo[1,2-a]pyridine).

Dehydration: The final step is the acid- or base-catalyzed dehydration of the alcohol intermediate. The removal of a water molecule introduces a double bond, leading to the formation of the stable, aromatic this compound ring system.

DFT calculations can model the geometry and energy of each reactant, intermediate, and product along this pathway. By calculating the relative energies, computational chemists can confirm the thermodynamic feasibility of the proposed mechanism and identify the most stable intermediate structures.

Analysis of Catalytic Effects and Transition States

Many synthetic routes for imidazo[1,2-a]pyridines employ catalysts to improve reaction rates and yields. Computational chemistry is essential for understanding how these catalysts function by analyzing their effect on the reaction's transition states. nih.gov A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to proceed. Catalysts work by providing an alternative reaction pathway with a lower activation energy, which corresponds to a more stable transition state.

For instance, in syntheses utilizing molecular iodine, computational studies suggest that iodine acts as a Lewis acid. acs.org It coordinates with the carbonyl oxygen of the electrophile, which increases the positive charge on the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the aminopyridine, thereby lowering the energy of the transition state for the initial N-alkylation or cyclization step.

In transition-metal-catalyzed reactions, such as those using copper(I) salts, the mechanism can be more complex. organic-chemistry.org A plausible pathway involves the copper catalyst facilitating a Michael addition or an oxidative C-H amidation. organic-chemistry.org DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, reductive elimination, and ligand exchange steps. By mapping the potential energy surface, these studies can identify the rate-determining step of the reaction and rationalize the observed regioselectivity. researchgate.net Analyzing the computed structures of transition states reveals the key interactions between the catalyst and the substrates that are responsible for the catalytic effect.

Structure Activity Relationship Sar and Molecular Mechanism of Action Research

Systematic Structural Modifications and their Impact on Biological Activity

The biological activity of the imidazo[1,2-a]pyridine (B132010) core can be significantly modulated by the nature and position of its substituents. Research into this scaffold has revealed that minor structural alterations can lead to profound changes in efficacy and selectivity for various biological targets.

Influence of Fluorine at Position 6 on Biological Profile

The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a key modification that can substantially influence the compound's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and improve binding affinity to biological targets. researchgate.net For instance, in the context of neurological targets, fluorine substitution at this position has been suggested to improve penetration across the blood-brain barrier, a critical factor for drugs targeting the central nervous system. vulcanchem.com

Studies on related 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines. nih.gov While direct comparative studies on the specific impact of the 6-fluoro group in 6-Fluoro-2-methylimidazo[1,2-a]pyridine are limited, the collective data on fluorinated imidazo[1,2-a]pyridines suggest that this substitution is a valuable strategy in the design of potent and selective bioactive molecules. nih.gov

Impact of the Methyl Group at Position 2 on Biological Profile

The methyl group at the 2-position of the imidazo[1,2-a]pyridine nucleus also plays a crucial role in defining the molecule's biological activity. The size, lipophilicity, and electronic nature of the substituent at this position are known to be critical for potent activity in various therapeutic areas.

Effects of Substitutions at other Positions (e.g., C-3)

The C-3 position of the imidazo[1,2-a]pyridine ring is a common site for structural modification and has been shown to be a critical determinant of biological activity. A variety of substituents at this position have been explored, leading to compounds with a wide range of pharmacological effects.

For example, the introduction of an oxazole (B20620) moiety at the 3-position of a 6-fluoroimidazo[1,2-a]pyridine (B164572) core has yielded potent urease inhibitors. researchgate.net Structure-activity relationship (SAR) studies of these derivatives revealed that the nature of the substitution on the aryl part of the oxazole ring significantly influenced the inhibitory potential. researchgate.net Specifically, analogs bearing substituents capable of forming strong hydrogen bonds (like hydroxyl groups) or with strong electron-withdrawing properties (such as trifluoromethyl and nitro groups) displayed superior inhibitory activity compared to the standard drug thiourea. researchgate.net

This demonstrates that strategic modifications at the C-3 position, in conjunction with the 6-fluoro and 2-methyl substitutions, can be a fruitful approach for developing potent and selective inhibitors for specific enzymatic targets.

In Vitro Biological Activity Evaluation at the Cellular or Molecular Level

The biological effects of this compound and its derivatives have been investigated through various in vitro assays, providing insights into their mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition Studies

The imidazo[1,2-a]pyridine scaffold is a versatile framework for the design of enzyme inhibitors. As mentioned previously, derivatives of 6-fluoroimidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against the urease enzyme. researchgate.net In a study focused on oxazole derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, several analogs were identified as being more potent than the standard inhibitor, thiourea. researchgate.net

The table below summarizes the urease inhibition data for some of the most potent 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives:

Compound IDR-group on Aryl MoietyIC₅₀ (µM)
4i 3-CF₃, 4-NO₂5.68 ± 1.66
4o 2-NO₂7.11 ± 1.24
4g 4-NO₂9.41 ± 1.19
4h 2,4-di-OH10.45 ± 2.57
Thiourea (Standard) -21.37 ± 1.76

Data sourced from Hussain et al. (2023) researchgate.net

These findings underscore the potential of the 6-fluoroimidazo[1,2-a]pyridine scaffold in the development of novel enzyme inhibitors. Furthermore, the broader class of imidazo[1,2-a]pyridines has been investigated for the inhibition of other enzymes, such as PI3K, highlighting the adaptability of this chemical framework for targeting diverse enzymatic pathways. nih.gov

Receptor Binding and Modulation (e.g., GABA-A Receptor Positive Allosteric Modulators)

The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore for ligands of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for therapeutic agents used in the treatment of anxiety, insomnia, and other neurological disorders. nih.gov Compounds with this scaffold, such as zolpidem and alpidem, act as positive allosteric modulators (PAMs) of the GABA-A receptor. researchgate.net

While direct binding studies for this compound on GABA-A receptors are not extensively reported, research on fluorinated imidazo[1,2-a]pyridine derivatives has shown them to be selective PAMs of α1-containing GABA-A receptors with potential antipsychotic activities. nih.gov Molecular modeling studies have indicated that interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions are crucial for the binding of these compounds to the GABA-A receptor binding pocket. nih.gov The 6-fluoro substitution, in particular, is thought to enhance properties conducive to CNS activity, such as improved blood-brain barrier penetration. vulcanchem.com

The structural similarity of this compound to known GABA-A receptor modulators suggests its potential to interact with this receptor complex, an area that merits further investigation to determine its specific binding affinity and functional activity.

Cellular Pathway Investigations (e.g., Apoptosis Induction, Cytochrome c Release)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their ability to modulate cellular pathways, particularly those leading to programmed cell death, or apoptosis. Research indicates that these compounds can trigger the intrinsic apoptotic pathway, which is centered around the mitochondria.

One study demonstrated that an imidazo[1,2-a]pyridine derivative, referred to as compound 6, effectively stimulates intrinsic apoptosis. nih.gov This is achieved by modulating the levels of key regulatory proteins; the compound increases the expression of the pro-apoptotic protein BAX while decreasing the level of the anti-apoptotic protein BCL2. nih.gov The activation of BAX disrupts the integrity of the mitochondrial membrane, leading to a crucial event in the apoptotic cascade: the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular components such as PARP and ultimately, cell death. nih.gov The induction of apoptosis by these derivatives is a key component of their anti-cancer potential. nih.govnih.gov

Further studies on other 6-substituted imidazo[1,2-a]pyridines have corroborated these findings, showing that their mechanism of inducing cell death involves the release of cytochrome c from the mitochondria and the subsequent activation of both caspase-3 and caspase-8. researchgate.net Certain novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran have also been shown to induce apoptosis in non-small cell lung cancer cells. nih.govresearchgate.net Their mechanism involves a significant increase in NADPH oxidase (NOX) activity, which leads to ROS-mediated apoptosis. nih.gov This process is associated with the impairment of the mitochondrial membrane potential and an increased expression of pro-apoptotic proteins like BAX and BAK1. nih.gov

The table below summarizes the observed effects of representative imidazo[1,2-a]pyridine derivatives on key markers of the intrinsic apoptotic pathway.

Derivative TypeEffect on BCL2 FamilyCytochrome c ReleaseCaspase ActivationCell Line Examples
Imidazo[1,2-a]pyridine (Cmpd. 6)▲ BAX, ▼ BCL2 nih.govYes nih.gov▲ Active Caspase-9 nih.govA375 (Melanoma), HeLa (Cervical) nih.gov
6-Substituted Imidazo[1,2-a]pyridinesNot specifiedYes researchgate.net▲ Caspase-3, ▲ Caspase-8 researchgate.netHT-29, Caco-2 (Colon) researchgate.net
IMPA Derivatives▲ BAX, ▲ BAK1 nih.govImplied via mitochondrial impairment nih.govNot specifiedA549 (Lung) nih.gov

Proposed Molecular Mechanisms of Action for this compound Derivatives

Research into the molecular mechanisms of this compound and its related derivatives has identified several key protein targets and molecular interactions that are crucial to their biological activity.

A predominant molecular target identified for many imidazo[1,2-a]pyridine derivatives is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.gov Several studies have focused on designing these compounds as potent inhibitors of PI3K, particularly the PI3Kα isoform. nih.govnih.gov One derivative containing a 1,2,4-oxadiazole (B8745197) group exhibited a potent PI3Kα inhibition with an IC₅₀ of 2 nM. nih.gov Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was developed, with the most potent compound, 13k , showing a PI3Kα inhibitory IC₅₀ value of 1.94 nM. nih.gov Validation of this target is often achieved by observing the downstream effects; for instance, treatment with these compounds leads to reduced levels of phosphorylated (p)-protein kinase B (p-AKT) and p-mechanistic target of rapamycin (B549165) (p-mTOR), key proteins in the PI3K pathway. nih.gov

Beyond the PI3K pathway, other molecular targets have been identified for this versatile scaffold. Certain derivatives have been found to potently inhibit FMS-like tyrosine kinase 3 (FLT3), including clinically relevant mutants that confer drug resistance. nih.gov The imidazo[1,2-a]pyridine scaffold has also been utilized to develop novel covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org

The table below details some of the specific molecular targets identified for various imidazo[1,2-a]pyridine derivatives and their corresponding inhibitory activities.

Derivative ClassMolecular TargetInhibitory Concentration (IC₅₀)
1,2,4-Oxadiazole-substituted Imidazo[1,2-a]pyridinePI3Kα2 nM nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k )PI3Kα1.94 nM nih.gov
Imidazo[1,2-a]pyridine-pyridine derivative (24 )FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691LPotent, comparable to gilteritinib (B612023) nih.gov
GBB-reaction synthesized Imidazo[1,2-a]pyridine (I-11 )KRAS G12CPotent covalent inhibitor rsc.org

Molecular docking and structural studies have provided significant insights into how imidazo[1,2-a]pyridine derivatives bind to their protein targets, revealing the importance of specific non-covalent interactions.

In the context of FLT3 inhibition, molecular modeling shows that the imidazo[1,2-a]pyridine fragment of a derivative binds to the hinge region of the kinase, forming critical hydrogen bonds with the Cys694 residue. nih.gov The same molecule features a chlorophenyl fragment that engages in stabilizing pi-pi interactions with the gatekeeper residue Phe691. nih.gov Interestingly, the loss of this pi-pi interaction upon mutation of F691 to leucine (B10760876) does not abolish activity, as the compound can adopt a different binding conformation. nih.gov

For PI3Kα inhibitors, a derivative known as 13k was shown to bind within the ATP-binding pocket. nih.gov Its binding is stabilized by two conventional hydrogen bonds with the backbone of residues Lys802 and Gln859. nih.gov Additionally, the molecule engages in various hydrophobic interactions, including pi-pi T-shaped and pi-sulfur interactions, which contribute to its high affinity. nih.gov

Studies on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives designed as urease inhibitors also highlight the role of these key interactions. nih.gov Molecular docking analyses revealed that active compounds bind within the target's active site through significant interactions including pi-pi stacking, pi-pi T-shaped, and hydrogen bonding. nih.govmmu.ac.uk The electron-rich nature of the imidazole (B134444) ring system facilitates versatile non-covalent interactions, including pi-pi stacking, which can form strong and efficient conductance pathways. researchgate.net

The following table summarizes the key molecular interactions observed between specific imidazo[1,2-a]pyridine derivatives and their biological targets.

DerivativeTarget ProteinKey Interacting ResiduesType of Interaction
Imidazo[1,2-a]pyridine-pyridine cpdFLT3Cys694, Phe691Hydrogen Bonding, Pi-Pi Stacking nih.gov
Cpd 13k PI3KαLys802, Gln859Hydrogen Bonding, Pi-Pi T-shaped nih.gov
6-Fluoroimidazo[1,2-a]pyridine-oxazole cpdsUreaseAla334, Phe335, His323Pi-Pi T-shaped, Amide-Pi Stacked, Pi-Pi Stacked nih.govmmu.ac.uk

Patents and Intellectual Property Landscape in Imidazo 1,2 a Pyridine Research

Analysis of Patent Trends for the Imidazo[1,2-a]pyridine (B132010) Scaffold

The patent history for imidazo[1,2-a]pyridine derivatives reveals a broad and sustained interest from pharmaceutical and biotechnology companies. An analysis of patent trends highlights several key areas of focus:

Kinase Inhibition : A dominant trend in recent years has been the development of imidazo[1,2-a]pyridine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology. Patents frequently claim compounds that target receptor tyrosine kinases (RTKs) such as FLT3, c-KIT, and PI3Kα, as well as other kinases like DYRK1A and CLK1. researchgate.netnih.govnih.govmdpi.comnih.gov These patents often cover large libraries of compounds with variations at multiple positions on the scaffold to achieve potency and selectivity against specific cancer-related targets. nih.gov

Central Nervous System (CNS) Disorders : Historically and currently, the imidazo[1,2-a]pyridine core is a key component in compounds targeting CNS disorders. This is exemplified by marketed drugs like Zolpidem. Patent applications in this area often focus on modulating GABA-A receptors for the treatment of conditions such as anxiety, epilepsy, and sleep disorders. google.com

Gastrointestinal (GI) Agents : Another significant area of patent activity involves the use of these derivatives to treat gastrointestinal diseases. Notably, patents describe their application as proton pump inhibitors (PPIs) for managing conditions related to excessive gastric acid secretion. google.com

Infectious Diseases : The scaffold has also been the subject of patents for anti-infective agents, including compounds with activity against tuberculosis.

The sheer volume and therapeutic breadth of these patents underscore the scaffold's versatility and perceived value in drug discovery. The trend indicates a continuous exploration of new substitution patterns to optimize pharmacological properties and secure intellectual property rights for novel therapeutic agents. mdpi.com

Specific Patent Applications Related to 6-Fluoro-2-methylimidazo[1,2-a]pyridine or Closely Related Analogues

While patents specifically claiming "this compound" as the lead compound are not prominently highlighted, the intellectual property landscape is rich with applications covering closely related analogues. These patents protect compounds where the core structure is substituted with fluorine at the 6-position or contains a methyl group at the 2-position, often in combination with other modifications.

This patenting strategy is common in pharmaceutical development, where a core scaffold is explored with various substituents to claim a wide chemical space around a promising lead structure. The inclusion of a fluorine atom is a particularly common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Key therapeutic areas for these specific analogues mirror the broader trends, with a strong emphasis on kinase inhibition for cancer therapy and agents for gastrointestinal disorders.

Table 1: Selected Patent Applications for Fluoro-Substituted Imidazo[1,2-a]pyridine Analogues

Patent NumberAssignee/ApplicantTherapeutic AreaRelevance to this compound
WO2018008929A1 Jeil Pharmaceutical Co., Ltd.Gastrointestinal DiseasesClaims imidazo[1,2-a]pyridine derivatives where the pyridine (B92270) ring can be substituted with a halogen, explicitly including fluorine (F), for use as proton pump inhibitors. google.com
WO2021013864A1 Merck Patent GmbHOncologyDescribes 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-KIT inhibitors. While the core is modified, this highlights the patenting of complex derivatives built upon the scaffold for kinase inhibition. nih.gov
BRPI0809998B8 Array BioPharma Inc.OncologyCovers imidazo[1,2-a]pyridine compounds as receptor tyrosine kinase inhibitors, a class to which fluorinated analogues would belong. google.com

Table 2: Research Findings from Patents on Closely Related Analogues

Analogue ClassResearch FocusKey Findings from Patent Literature
Fluorinated Imidazo[1,2-a]pyridines Proton Pump InhibitorsDerivatives with halogen substitutions (including fluorine) on the pyridine ring demonstrate excellent activity in inhibiting gastric acid secretion. google.com
6-Substituted Imidazo[1,2-a]pyridines PI3Kα Inhibition (Oncology)The 6-position of the imidazo[1,2-a]pyridine scaffold is a key site for substitution to develop potent PI3Kα inhibitors for cancer treatment. mdpi.comnih.gov
Imidazo[1,2-a]pyridine-thiophenes FLT3 Inhibition (Oncology)Modifications on the imidazo[1,2-a]pyridine core, including substitutions at the 6- and 7-positions, are tolerated and can lead to potent FLT3 inhibitors for acute myeloid leukemia. nih.gov

Emerging Research Directions and Future Perspectives for 6 Fluoro 2 Methylimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Pathways

Traditional synthesis routes for imidazo[1,2-a]pyridines often involve harsh reaction conditions, expensive metal catalysts, and the use of undesirable solvents like DMF and 1,2-dichloroethane. rsc.orgresearchgate.net These factors can lead to challenges in product separation and have a negative environmental impact. rsc.org Consequently, a major research thrust is the development of novel, efficient, and more sustainable synthetic methodologies.

Recent advancements focus on multicomponent reactions (MCRs), which offer high atom economy and efficiency by combining three or more reactants in a single step. mdpi.com The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been successfully utilized to synthesize a variety of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comrsc.org Other innovative approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ccspublishing.org.cnrsc.org

Metal-free catalysis: To avoid issues with metal contamination and cost, researchers are exploring metal-free reaction pathways, such as those promoted by iodine or using aqueous, ambient conditions. rsc.orgacs.orgnih.gov

Domino reactions: These sequential reactions allow for the formation of multiple chemical bonds in one pot, increasing efficiency and reducing waste. acs.org

These modern synthetic strategies are crucial for the industrial-scale production of compounds like 6-Fluoro-2-methylimidazo[1,2-a]pyridine, making them more accessible for further research and development.

Comparison of Synthetic Methods for Imidazo[1,2-a]pyridines
MethodKey FeaturesTypical ConditionsAdvantagesReference
Classical CondensationReaction of 2-aminopyridines with α-haloketones.Often requires high temperatures and organic solvents (e.g., DMF).Well-established and versatile. rsc.orgacs.org
Microwave-Assisted MCRThree-component reaction of ynals, pyridin-2-amines, and thiols.Microwave irradiation (e.g., 120-130°C), often with an acid catalyst like F3CCO2H.Rapid reaction times (minutes), high yields, simple procedure. ccspublishing.org.cnrsc.org
Aqueous Micellar MediaCu(II)–ascorbate-catalyzed domino A3-coupling reaction.Sodium dodecyl sulfate (B86663) (SDS) in water at 50°C.Environmentally sustainable, uses water as a solvent. acs.org
Metal-Free Aqueous SynthesisNaOH-promoted cycloisomerization of N-propargylpyridiniums.Ambient temperature in water.Extremely fast, high space-time-yield, avoids metal catalysts. rsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.netnih.gov These methods are essential for confirming the chemical structure and purity of synthesized compounds.

Future research is moving towards the application of more advanced techniques for real-time analysis of the synthesis and biological interactions of these compounds. Ultrafast spectroscopy, for instance, allows for the observation of molecular dynamics on extremely short timescales, providing deep insights into reaction mechanisms. spectroscopyonline.com Similarly, hyperspectral imaging, which captures a wide spectrum of light for each pixel in an image, can be used to monitor the distribution and interaction of these compounds within biological systems, such as cells and tissues, without the need for destructive sampling. spectroscopyonline.com The integration of these advanced analytical methods will accelerate the development and understanding of imidazo[1,2-a]pyridine derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming transformative tools in drug discovery and materials science. spectroscopyonline.com In the context of this compound, AI and ML algorithms can be employed to analyze complex datasets and predict the properties of novel derivatives. spectroscopyonline.com

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized imidazo[1,2-a]pyridine analogs. This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: AI can generate entirely new molecular structures based on the imidazo[1,2-a]pyridine scaffold that are optimized for specific biological targets.

Reaction Optimization: Machine learning can be used to predict the optimal conditions for synthetic reactions, improving yields and reducing the number of experiments needed. spectroscopyonline.com

By integrating these computational approaches, the design and optimization cycle for new drugs based on the this compound core can be made significantly more efficient and cost-effective.

Exploration of New Biological Targets and Pathways for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. researchgate.net Derivatives have shown promise in treating a multitude of diseases. nih.gov Research on 6-fluoro-substituted derivatives, in particular, has identified potent activity against various targets. For example, oxazole (B20620) derivatives synthesized from a 6-fluoroimidazo[1,2-a]pyridine (B164572) precursor have demonstrated significant urease inhibition, a target for treating ulcers caused by bacteria. nih.govresearchgate.net

The exploration of new therapeutic applications is a vibrant area of research, with studies identifying activity against numerous targets.

Identified Biological Targets for Imidazo[1,2-a]pyridine Derivatives
Biological Target/PathwayTherapeutic AreaFindingReference
PI3K/mTOROncologyDerivatives act as potent dual inhibitors, crucial in cancer cell signaling. figshare.comacs.org
PI3KαOncology6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were identified as highly potent PI3Kα inhibitors. mdpi.comnih.gov
c-Met KinaseOncologyA series of derivatives were identified as potent and selective c-Met inhibitors for cancer treatment. nih.gov
KRAS G12COncologyThe imidazo[1,2-a]pyridine scaffold has been used to develop novel covalent inhibitors for this challenging cancer target. rsc.org
CDK9OncologyNew derivatives have been designed as selective CDK9 inhibitors for treating colorectal cancer. rsc.org
UreaseGastroenterologyDerivatives of 6-fluoroimidazo[1,2-a]pyridine show potent urease inhibition, stronger than the standard drug thiourea. nih.govresearchgate.net
Mycobacterium tuberculosisInfectious DiseaseImidazo[1,2-a]pyridine-3-carboxamides show potent, low nanomolar activity against replicating M. tuberculosis. nih.gov
AChE, BChE, LOXNeurodegenerative DiseaseNew derivatives were found to be inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, potential targets for Alzheimer's disease. benthamdirect.com

This broad activity profile underscores the therapeutic potential of the imidazo[1,2-a]pyridine core and motivates further investigation into novel derivatives and their mechanisms of action.

Focus on Green Chemistry Principles in the Synthesis and Application of Imidazo[1,2-a]pyridines

Green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is a central theme in modern imidazo[1,2-a]pyridine research. ccspublishing.org.cn There is a strong trend toward developing more environmentally benign protocols. acs.org

Key green chemistry approaches being implemented include:

Use of Greener Solvents: Replacing hazardous solvents with water, ethanol, or performing reactions under solvent-free conditions. rsc.orgnih.govacs.org

Catalyst Innovation: Employing non-toxic, biodegradable, or reusable catalysts, such as ammonium (B1175870) chloride or graphene oxide, and developing metal-free catalytic systems. acs.orgnih.gov

Energy Efficiency: Utilizing methods like microwave irradiation to reduce energy consumption and reaction times. ccspublishing.org.cn

Atom Economy: Designing reactions, such as multicomponent and domino reactions, that incorporate a maximum amount of the starting materials into the final product, minimizing waste. mdpi.comacs.org

The adoption of these principles is not only environmentally responsible but also leads to more efficient, cost-effective, and safer synthetic processes, which are critical for the sustainable development of new pharmaceuticals based on the this compound scaffold. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.